2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide
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Overview
Description
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a pyridine ring, and a fluorophenyl group attached to the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a pyridazine derivative and a pyridine derivative under controlled conditions. The reaction may require the use of catalysts such as transition metals or acids to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets within biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are also studied for their medicinal properties.
Imidazo[1,2-a]pyrimidines: Another class of heterocyclic compounds with comparable applications in drug development and organic synthesis.
Uniqueness
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-pyridin-3-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-12(18(25)21-15-3-2-10-20-11-15)23-17(24)9-8-16(22-23)13-4-6-14(19)7-5-13/h2-12H,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNGHBDSQYZABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=CC=C1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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